3-Cyanopropyltriethoxysilane

Catalog No.
S1511062
CAS No.
1067-47-6
M.F
C10H21NO3Si
M. Wt
231.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyanopropyltriethoxysilane

CAS Number

1067-47-6

Product Name

3-Cyanopropyltriethoxysilane

IUPAC Name

4-triethoxysilylbutanenitrile

Molecular Formula

C10H21NO3Si

Molecular Weight

231.36 g/mol

InChI

InChI=1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3

InChI Key

VGIURMCNTDVGJM-UHFFFAOYSA-N

SMILES

CCO[Si](CCCC#N)(OCC)OCC

Canonical SMILES

CCO[Si](CCCC#N)(OCC)OCC

Surface Modification:

  • 3-CPTES is widely employed as a coupling agent for surface modification in various materials, including:
    • Silica: It covalently bonds to the hydroxyl groups (Si-OH) present on the silica surface, introducing organic functionalities. This allows attachment of biomolecules, polymers, or other desired molecules to the silica surface for diverse applications .
    • Polymers: 3-CPTES can modify the surface properties of polymers like polyimides, improving adhesion to other materials or influencing electrical conductivity .

Functionalization of Nanomaterials:

  • 3-CPTES is used to functionalize various nanomaterials, including:
    • Magnetic nanoparticles: By attaching to the surface of magnetic nanoparticles, 3-CPTES can introduce desired functionalities, such as targeting molecules or enhancing catalytic activity. This has applications in biomedicine and environmental remediation .
    • Mesoporous silica: 3-CPTES modification allows the creation of organic-inorganic hybrid materials with tailored properties, valuable for drug delivery, catalysis, and sensing applications .

Synthesis of Functionalized Materials:

  • 3-CPTES can be incorporated into the synthesis of various functional materials:
    • Silica precursors: It can be co-condensated with other silanes to create silica materials with specific functionalities, useful for separation membranes, catalysts, and drug carriers .

Other Applications:

  • Beyond the mentioned examples, 3-CPTES finds applications in various other research areas, including:
    • Adhesion promotion: It can improve the adhesion between dissimilar materials.
    • Catalyst support: It can be used to immobilize catalysts onto surfaces.
    • Sensor development: It can be employed in the design of chemical sensors.

3-Cyanopropyltriethoxysilane is an organosilicon compound with the molecular formula C₁₀H₂₁NO₃Si. It features a triethoxysilane group attached to a three-carbon chain that terminates in a cyano group. This compound is notable for its ability to act as a silane coupling agent, which enhances adhesion between organic materials and inorganic substrates, making it valuable in various industrial applications, especially in coatings and sealants .

3-CPTES acts as a coupling agent by modifying surfaces and promoting adhesion between dissimilar materials. The hydrolyzed silanol groups form covalent bonds with the inorganic substrate, while the organic cyanopropyl group can interact with organic polymers or resins through various mechanisms like hydrogen bonding or van der Waals forces. This creates a strong interfacial layer that improves adhesion and prevents delamination between the organic and inorganic components [].

3-CPTES can be irritating to the skin, eyes, and respiratory system. It is flammable and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Specific data on its toxicity is not readily available, but it is recommended to handle the compound according to general laboratory safety practices [].

, primarily hydrolysis and condensation. In the presence of water, it hydrolyzes to form silanol groups, which can further condense to create siloxane bonds. The hydrolysis reaction can be catalyzed by acids such as hydrochloric acid, leading to the gradual conversion of the nitrile group during the process . Additionally, it can participate in polymerization reactions, where it acts as a monomer to form siloxane networks, contributing to the development of silicone-based materials .

The synthesis of 3-cyanopropyltriethoxysilane can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting cyanopropanol with triethoxysilane under controlled conditions.
  • Hydrolysis Reaction: As mentioned earlier, hydrolysis of the corresponding triethoxysilane can yield 3-cyanopropyltriethoxysilane, particularly when using acid catalysts .
  • Polymerization: It can also be produced through polymerization processes where it acts as a monomer in silicate networks .

3-Cyanopropyltriethoxysilane finds extensive use across various industries due to its unique properties:

  • Adhesives and Sealants: It enhances adhesion between organic and inorganic materials.
  • Coatings: Used in protective coatings that require durability and resistance to environmental factors.
  • Silica Nanostructures: Employed in the synthesis of functionalized silica nanostructures for advanced material applications .
  • Biomedical

Studies on the interactions of 3-cyanopropyltriethoxysilane with other compounds indicate its role as a coupling agent that improves bonding strength. For instance, its interaction with silica surfaces has been investigated to enhance the mechanical properties of composite materials. Moreover, its polymerization behavior suggests potential synergies with other silanes or polymers, leading to novel material properties .

Several compounds share structural similarities with 3-cyanopropyltriethoxysilane. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
3-AminopropyltriethoxysilaneAmino group instead of cyanoStronger interaction with biological systems
3-MercaptopropyltriethoxysilaneThiol group presentEnhanced reactivity with metals
TriethoxyvinylsilaneVinyl group instead of cyanoUseful for polymerization and crosslinking

3-Cyanopropyltriethoxysilane is unique due to its cyano group, which imparts distinct chemical reactivity compared to others like 3-aminopropyltriethoxysilane or 3-mercaptopropyltriethoxysilane. This allows for specialized applications in areas such as functional coatings and silica-based composites while maintaining compatibility with various substrates .

UNII

N78W6A24DX

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1067-47-6

Wikipedia

3-cyanopropyltriethoxysilane

General Manufacturing Information

Butanenitrile, 4-(triethoxysilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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